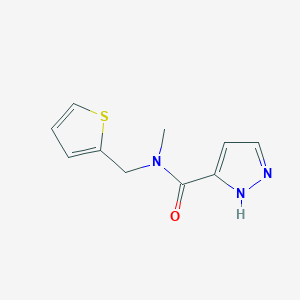
N-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazole-5-carboxamide, also known as MPTP, is a chemical compound that has been widely studied for its potential applications in scientific research. MPTP is a synthetic compound that was first synthesized in the 1970s and has since been used in a variety of research studies.
Mécanisme D'action
N-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazole-5-carboxamide is a prodrug that is metabolized in the brain to form MPP+, a potent neurotoxin that selectively destroys dopaminergic neurons. MPP+ is taken up by dopamine transporters and accumulates in dopaminergic neurons, where it inhibits mitochondrial respiration and induces cell death. This mechanism of action is similar to that of Parkinson's disease, which is characterized by the selective degeneration of dopaminergic neurons in the substantia nigra.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazole-5-carboxamide are well-documented. N-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazole-5-carboxamide induces the selective degeneration of dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the brain. This results in Parkinson's disease-like symptoms, including tremors, rigidity, and bradykinesia. N-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazole-5-carboxamide has also been shown to induce oxidative stress and inflammation in the brain, which may contribute to its neurotoxic effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazole-5-carboxamide has several advantages for use in lab experiments. It is a well-established neurotoxin that induces Parkinson's disease-like symptoms in animal models, making it a valuable tool for studying the mechanisms of Parkinson's disease. N-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazole-5-carboxamide is also relatively easy to synthesize and has a long shelf life, making it a convenient compound to work with. However, there are also limitations to using N-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazole-5-carboxamide in lab experiments. It is a potent neurotoxin that can be dangerous to handle, and its effects on animal models may not accurately reflect the effects of Parkinson's disease in humans.
Orientations Futures
There are several future directions for research on N-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazole-5-carboxamide. One area of research is the development of new treatments for Parkinson's disease based on the mechanisms of N-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazole-5-carboxamide-induced neurotoxicity. Another area of research is the use of N-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazole-5-carboxamide in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, there is ongoing research into the safety and efficacy of N-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazole-5-carboxamide as a tool for studying the mechanisms of Parkinson's disease and other neurological disorders.
Méthodes De Synthèse
The synthesis of N-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazole-5-carboxamide involves the reaction of thiophene-2-carboxaldehyde with methylhydrazine and acetic anhydride. The resulting product is then treated with methyl iodide to form the final compound, N-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazole-5-carboxamide. This synthesis method has been well-established and is commonly used in research studies.
Applications De Recherche Scientifique
N-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazole-5-carboxamide has been widely studied for its potential applications in scientific research. One of the most significant applications of N-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazole-5-carboxamide is its use as a neurotoxin to induce Parkinson's disease-like symptoms in animal models. This has allowed researchers to study the mechanisms of Parkinson's disease and develop potential treatments. N-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazole-5-carboxamide has also been studied for its potential applications in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
N-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c1-13(7-8-3-2-6-15-8)10(14)9-4-5-11-12-9/h2-6H,7H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGTNCVOYHXIUNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CS1)C(=O)C2=CC=NN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(5-Bromothiophen-2-yl)methyl]-3-(oxolan-2-ylmethyl)urea](/img/structure/B7529452.png)
![5,6-dimethyl-2-[(2-methyl-1,3-thiazol-4-yl)methyl]-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7529455.png)

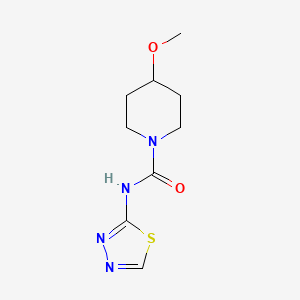
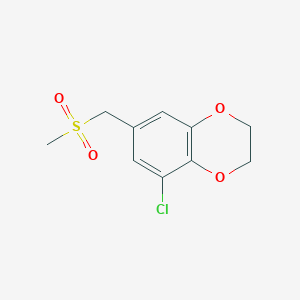
![3-[(3,4-Dimethylphenyl)sulfonylmethyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B7529492.png)

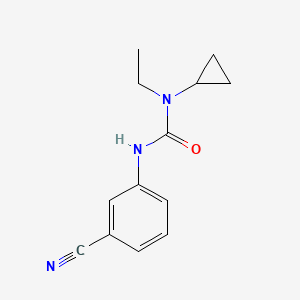
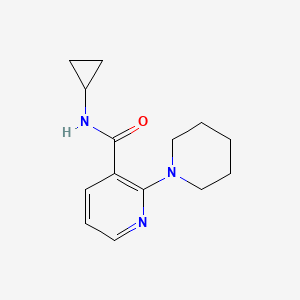
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B7529517.png)
![N-(4-bromo-2-methylphenyl)-2-[methyl(oxolan-3-ylmethyl)amino]acetamide](/img/structure/B7529518.png)
![N-(3,4-dichlorophenyl)-2-[methyl(oxolan-3-ylmethyl)amino]acetamide](/img/structure/B7529526.png)

